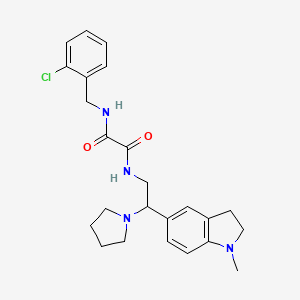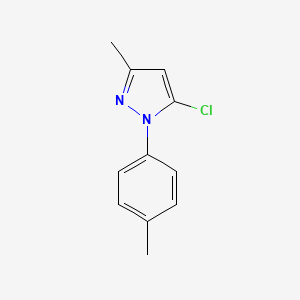![molecular formula C18H12N2O3S2 B3020717 N-(2-(methylthio)benzo[d]thiazol-6-yl)-4-oxo-4H-chromene-2-carboxamide CAS No. 361478-71-9](/img/structure/B3020717.png)
N-(2-(methylthio)benzo[d]thiazol-6-yl)-4-oxo-4H-chromene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(methylthio)benzo[d]thiazol-6-yl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a unique combination of a benzo[d]thiazole ring and a chromene structure
Mécanisme D'action
Target of Action
The compound, also known as N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-4-oxochromene-2-carboxamide, is a derivative of thiazole . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . The primary targets of thiazole derivatives are often enzymes involved in critical biological processes .
Mode of Action
The mode of action of thiazole derivatives can vary depending on the specific compound and its targets. For instance, some thiazole derivatives act as inhibitors of key enzymes, blocking their activity and disrupting the biochemical processes they control
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways. For example, some thiazole-containing drugs inhibit the cyclooxygenase (COX) enzymes, which are needed to convert arachidonic acid into thromboxane, prostaglandins, and prostacyclin . This leads to a reduction in inflammation and pain, making these compounds effective as anti-inflammatory drugs .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME) in the body, affecting its bioavailability.
Result of Action
The result of the compound’s action depends on its specific targets and mode of action. For instance, if the compound acts as an enzyme inhibitor, it could disrupt the normal functioning of the enzyme, leading to changes in the biochemical processes controlled by the enzyme . This could result in various molecular and cellular effects, such as reduced inflammation in the case of COX inhibitors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(methylthio)benzo[d]thiazol-6-yl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[d]thiazole ring, which can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions. The chromene moiety is then introduced through a cyclization reaction involving salicylaldehyde and a β-keto ester. The final step involves coupling the benzo[d]thiazole and chromene intermediates using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous solvents and reagents .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(methylthio)benzo[d]thiazol-6-yl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the chromene moiety can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens (e.g., bromine), nitro compounds (e.g., nitric acid)
Major Products
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Hydroxyl derivatives
Substitution: Halogenated or nitrated derivatives
Applications De Recherche Scientifique
Comparaison Avec Des Composés Similaires
Similar Compounds
2-methylbenzo[d]thiazole derivatives: These compounds also exhibit MAO inhibitory activity and have been studied for their potential in treating neurodegenerative diseases.
N-(benzo[d]thiazol-2-yl)-2-phenylbenzamides: Known for their anti-inflammatory properties and potential as COX inhibitors.
Benzothiazole-linked chromenes: Similar in structure, these compounds have been explored for their antimicrobial and anticancer activities.
Uniqueness
N-(2-(methylthio)benzo[d]thiazol-6-yl)-4-oxo-4H-chromene-2-carboxamide stands out due to its unique combination of a benzo[d]thiazole ring and a chromene moiety, which imparts a distinct set of chemical and biological properties
Propriétés
IUPAC Name |
N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O3S2/c1-24-18-20-12-7-6-10(8-16(12)25-18)19-17(22)15-9-13(21)11-4-2-3-5-14(11)23-15/h2-9H,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIKWCLZHKOPRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-methyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B3020634.png)
![2-[3-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanoic acid](/img/structure/B3020636.png)
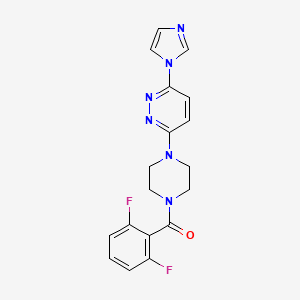
![Ethyl 1-(iodomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B3020638.png)
![1-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-3-(thiophen-2-yl)urea](/img/structure/B3020639.png)
![N-(2-ethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3020641.png)
![5-((3-Bromophenyl)(piperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3020642.png)
![(Z)-3-phenyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B3020643.png)

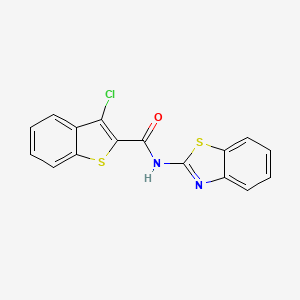
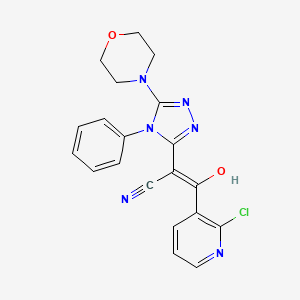
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B3020655.png)
